molecular formula C16H14ClNO3 B15091426 L-Phenylalanine, N-benzoyl-2-chloro-

L-Phenylalanine, N-benzoyl-2-chloro-

Cat. No.: B15091426
M. Wt: 303.74 g/mol
InChI Key: XKEDYNYMTZLNSD-AWEZNQCLSA-N
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Description

L-Phenylalanine, N-benzoyl-2-chloro-: is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is a derivative of L-phenylalanine, where the amino group is benzoylated and the compound is chlorinated at the second position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, N-benzoyl-2-chloro- typically involves the benzoylation of L-phenylalanine followed by chlorination. The benzoylation process can be carried out using benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of L-Phenylalanine, N-benzoyl-2-chloro- may involve large-scale benzoylation and chlorination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, N-benzoyl-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Phenylalanine, N-benzoyl-2-chloro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-benzoyl-2-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other molecules .

Comparison with Similar Compounds

    N-Benzoyl-L-phenylalanine: A similar compound where the amino group is benzoylated but without chlorination.

    L-Phenylalanine: The parent compound without benzoylation or chlorination.

    N-Benzoyl-D-phenylalanine: The D-isomer of the benzoylated compound.

Uniqueness: L-Phenylalanine, N-benzoyl-2-chloro- is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

(2S)-2-benzamido-3-(2-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)10-14(16(20)21)18-15(19)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1

InChI Key

XKEDYNYMTZLNSD-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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